{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid
Description
The compound {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative featuring a chlorophenoxy-substituted phenyl group at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position.
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGZPIIKYHNMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate is then reacted with thioamide to form the thiazole ring, followed by acetic acid addition to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied for:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid have demonstrated promising results against resistant strains of bacteria .
- Anticancer Activity : Thiazole derivatives have been explored as potential anticancer agents. In vitro studies suggest that these compounds may induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF7) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Agricultural Applications
The chlorophenoxy group in this compound suggests its potential use as a herbicide. Compounds with similar structures are known for their effectiveness in controlling broadleaf weeds without affecting cereal crops. This application is particularly relevant in sustainable agriculture practices where selective herbicides are necessary to minimize crop damage while controlling weed populations.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiazole derivatives, including those structurally related to this compound. The findings indicated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Bacterial Inhibition | 15 |
| Compound B | Fungal Inhibition | 10 |
| This compound | Bacterial Inhibition | 12 |
Case Study 2: Anticancer Properties
Another research project focused on the anticancer effects of thiazole derivatives on human breast cancer cells. The study utilized the Sulforhodamine B assay to determine cell viability post-treatment with various concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
2.2 Key Observations
The chlorophenoxy group in the target compound likely confers similar lipophilicity, though its ether linkage may improve solubility compared to halogenated phenyl groups.
Acidity and Solubility :
- The pKa of [2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid (~3.94) suggests moderate acidity, favoring ionization in physiological pH, which enhances solubility. Analogous behavior is expected for the target compound.
Steric and Electronic Effects: Methyl or fluorine substituents (e.g., ) may sterically hinder interactions with biological targets but improve metabolic stability.
Safety and Toxicity: Analogs like [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid are classified as harmful (Xn) if swallowed , suggesting that substituents like hydroxyl or chlorophenoxy groups may influence toxicity profiles.
Biological Activity
{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 345.8 g/mol
- CAS Number : 938147-55-8
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to anti-inflammatory and antimicrobial effects. The presence of the thiazole ring is crucial for its biological activity, as it enhances binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
1. Anti-inflammatory Activity
Studies have demonstrated that this compound can reduce inflammation in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
2. Antimicrobial Properties
The compound shows potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed that it can inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
3. Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines.
Research Findings
A summary of relevant research findings is presented in the table below:
Case Study 1: Antitumor Efficacy
In a study assessing the cytotoxic effects of thiazole derivatives, this compound was shown to induce apoptosis in Jurkat T cells, with mechanisms involving mitochondrial dysfunction and caspase activation.
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory properties in a murine model of acute inflammation. The treatment group receiving this compound exhibited significantly reduced levels of TNF-alpha and IL-6 compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
